H-Pro-gly-gly-OH

Vue d'ensemble

Description

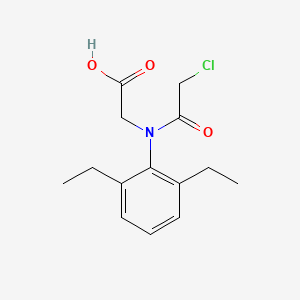

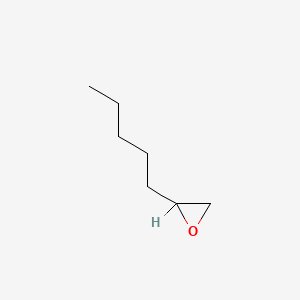

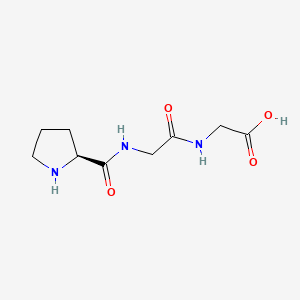

“H-Pro-gly-gly-OH” is an oligopeptide with the molecular formula C9H15N3O4 . It is also known by other names such as Pro-gly-gly, Pro-Gly-Gly-OH, and Prolyl-glycyl-glycine .

Molecular Structure Analysis

The molecular weight of “H-Pro-gly-gly-OH” is 229.23 g/mol . The IUPAC name is 2-[[2-[[2-(pyrrolidine-2-carbonyl)amino]acetyl]amino]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

“H-Pro-gly-gly-OH” has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 229.10625597 g/mol .Applications De Recherche Scientifique

Biophysical Studies

“H-Pro-gly-gly-OH” can be used in biophysical studies to understand peptide structure and dynamics. For instance, infrared spectroscopy can be applied to mobility-selected ions to study the conformational families of protonated peptides like Gly-Pro-Gly-Gly (GPGG), which is structurally similar to “H-Pro-gly-gly-OH” .

Enzyme Inhibition

Peptides containing the sequence Gly-Pro-Gly have been studied as potential enzyme inhibitors. For example, oligopeptides with sequences similar to “H-Pro-gly-gly-OH” have been shown to act as competitive inhibitors for certain enzymatic reactions .

Pharmaceuticals

In pharmaceutical research, peptides like “H-Pro-gly-gly-OH” are explored for their potential in developing targeted therapies for diseases such as cancer and cardiovascular disorders due to their specificity and potency .

Bioactive Properties

Research into bioactive peptides includes exploring their antimicrobial, antihypertensive, antioxidant activities, and other health-related effects. Peptides with sequences similar to “H-Pro-gly-gly-OH” could contribute to these areas of study .

Nanotechnology

Peptides are also applied in nanotechnology, particularly as targeting moieties and nanocarriers to enhance the effectiveness of therapeutic agents. The properties of “H-Pro-gly-gly-OH” could be leveraged in designing nanosystems for diagnosing and managing diseases like sepsis .

Safety and Hazards

The safety data sheet for “H-Pro-gly-gly-OH” suggests avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mécanisme D'action

- Thrombin plays a crucial role in converting fibrinogen (a soluble protein) into fibrin (insoluble fibers), which forms the basis of blood clots .

- As a result, fibrinogen remains intact, and fibrin clot formation is inhibited .

Target of Action

Mode of Action

- interacts with thrombin by binding to its active site.

Biochemical Pathways

Propriétés

IUPAC Name |

2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAQQNHQZBOWFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7561-25-3 | |

| Record name | Prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of H-Pro-Gly-Gly-OH impact its catalytic activity in the aldol reaction compared to other similar tripeptides?

A1: While H-Pro-Gly-Gly-OH (3a) showed promising enantioselectivity (45% ee) in catalyzing the reaction between 2,2,2-trifluoroacetophenone and acetone, it wasn't the most effective catalyst in the study []. The research demonstrated that incorporating an alanine residue at the C-terminus, as seen in H-Pro-Gly-Ala-OH (3d), led to significant improvement in both yield and enantioselectivity []. This suggests that the presence and stereochemistry of the C-terminal amino acid significantly influence the catalyst's interaction with reactants and the resulting transition state stabilization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.